molecular formula C41H34N2O4 B14263828 Bis[(anthracen-9-yl)methyl] bis(3-cyanopropyl)propanedioate CAS No. 189084-28-4

Bis[(anthracen-9-yl)methyl] bis(3-cyanopropyl)propanedioate

Cat. No.: B14263828
CAS No.: 189084-28-4
M. Wt: 618.7 g/mol
InChI Key: IHSOAEZTIYZROX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[(anthracen-9-yl)methyl] bis(3-cyanopropyl)propanedioate typically involves the reaction of anthracene-9-carbaldehyde with a suitable diamine, followed by further functionalization. One common method involves the use of Suzuki coupling reactions, which are known for their efficiency in forming carbon-carbon bonds . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would likely involve large-scale Suzuki coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors could be advantageous for scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

Bis[(anthracen-9-yl)methyl] bis(3-cyanopropyl)propanedioate can undergo various chemical reactions, including:

    Oxidation: The anthracene moieties can be oxidized to form anthraquinone derivatives.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Anthraquinone derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Bis[(anthracen-9-yl)methyl] bis(3-cyanopropyl)propanedioate largely depends on its application:

    In OLEDs: The compound acts as an emitter, where the anthracene moieties facilitate the emission of light through electroluminescence.

    In Chemosensors: The compound interacts with metal ions, leading to changes in its fluorescence properties, which can be detected and measured.

    In Biological Imaging: The compound’s fluorescence allows it to be used as a probe, where it binds to specific biological targets and emits light upon excitation.

Comparison with Similar Compounds

Similar Compounds

  • 9-(4-Phenyl)anthracene
  • 9-(4-Phenylethynyl)anthracene
  • 9,10-Bis(phenylethynyl)anthracene

Uniqueness

Bis[(anthracen-9-yl)methyl] bis(3-cyanopropyl)propanedioate is unique due to its dual anthracene moieties and the presence of nitrile groups, which enhance its photophysical properties and make it versatile for various applications. Compared to other anthracene derivatives, this compound offers a balance of stability and reactivity, making it suitable for advanced material science applications .

Properties

CAS No.

189084-28-4

Molecular Formula

C41H34N2O4

Molecular Weight

618.7 g/mol

IUPAC Name

bis(anthracen-9-ylmethyl) 2,2-bis(3-cyanopropyl)propanedioate

InChI

InChI=1S/C41H34N2O4/c42-23-11-9-21-41(22-10-12-24-43,39(44)46-27-37-33-17-5-1-13-29(33)25-30-14-2-6-18-34(30)37)40(45)47-28-38-35-19-7-3-15-31(35)26-32-16-4-8-20-36(32)38/h1-8,13-20,25-26H,9-12,21-22,27-28H2

InChI Key

IHSOAEZTIYZROX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2COC(=O)C(CCCC#N)(CCCC#N)C(=O)OCC4=C5C=CC=CC5=CC6=CC=CC=C64

Origin of Product

United States

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